molecular formula C19H23NO4 B14773071 Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate

Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate

Cat. No.: B14773071
M. Wt: 329.4 g/mol
InChI Key: GUZJZIQXCBCAGJ-UHFFFAOYSA-N
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Description

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate is a chiral compound that belongs to the class of amino acid derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a naphthalene ring, which contributes to its aromatic properties, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate naphthalene derivative.

    Amidation: The naphthalene derivative undergoes amidation with ®-2-amino-3-(naphthalen-2-yl)propanoic acid.

    Protection: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate depends on its specific application. In drug synthesis, it acts as a chiral building block, influencing the stereochemistry of the final product. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate: The enantiomer of the compound, differing in its stereochemistry.

    Naphthalene derivatives: Compounds containing the naphthalene ring, used in various chemical applications.

    Boc-protected amino acids: Amino acids with a Boc protecting group, used in peptide synthesis.

Uniqueness

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate is unique due to its specific combination of a chiral center, a naphthalene ring, and a Boc protecting group. This combination makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and biologically active molecules, offering both structural complexity and functional versatility.

Biological Activity

Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate is a compound of interest due to its structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino function and a naphthyl moiety, which contributes to its biological activity. The compound's chirality at the 2-position enhances its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity . Its mechanism involves the induction of apoptosis in various cancer cell lines, including melanoma and carcinoma cells. For instance, a study highlighted that the compound can trigger reactive oxygen species (ROS) production, leading to cytotoxic effects specifically in cancer cells while sparing normal cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)15Induction of apoptosis via ROS generation
A431 (Carcinoma)20Apoptosis induction through mitochondrial pathway
B16F-10 (Rodent)18Pro-oxidant effects leading to cell death

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. It was found to protect dopaminergic neurons from oxidative stress-induced damage, suggesting potential applications in treating conditions like Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • ROS Generation : The compound promotes the formation of ROS, which can lead to cellular damage in cancer cells but may also activate protective pathways in neuronal cells.
  • Apoptosis Induction : By affecting mitochondrial function and signaling pathways associated with apoptosis, it selectively induces cell death in malignant cells.
  • Metal Chelation : Some studies suggest that similar compounds exhibit metal-chelating properties, which can further enhance their therapeutic potential by reducing metal-induced oxidative stress .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Melanoma Cells : A study evaluated the compound's effect on A375 melanoma cells, demonstrating a significant reduction in viability at concentrations above 10 µM. The mechanism was linked to increased ROS levels and subsequent apoptosis.
  • Neuroprotection in Parkinson's Model : Another investigation focused on the neuroprotective effects against neurotoxic agents in dopaminergic neuronal cultures. The results indicated that treatment with the compound significantly reduced cell death compared to controls .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZJZIQXCBCAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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